An In-depth Technical Guide to the Chemical Properties and Synthesis of EDTA for Laboratory Use
An In-depth Technical Guide to the Chemical Properties and Synthesis of EDTA for Laboratory Use
This guide provides a comprehensive overview of ethylenediaminetetraacetic acid (EDTA), a cornerstone chelating agent in research and industry. It details its fundamental chemical properties, laboratory synthesis, and applications, with a focus on its use in complexometric titrations. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of EDTA and its applications.
Chemical Properties of EDTA
Ethylenediaminetetraacetic acid is an aminopolycarboxylic acid with the formula [CH₂N(CH₂CO₂H)₂]₂.[1] It is a white, crystalline solid that is slightly soluble in water.[1] In laboratory and industrial applications, its more soluble conjugate base, typically in the form of a disodium salt (Na₂H₂EDTA·2H₂O), is commonly used.[1]
The primary characteristic of EDTA is its ability to act as a powerful hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[2][3] The donor atoms are the two nitrogen atoms of the ethylenediamine backbone and the four oxygen atoms from the carboxylate groups. This multi-dentate binding capacity allows EDTA to form exceptionally stable, water-soluble 1:1 complexes with a wide range of di- and trivalent metal cations, a process known as chelation.[4]
The general complexation reaction can be represented as: Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
Where Mⁿ⁺ is a metal ion and Y⁴⁻ is the fully deprotonated form of EDTA. The stability of these metal-EDTA complexes is pH-dependent, as the protonation state of the carboxyl and amino groups affects the availability of lone pair electrons for coordination.[5]
The following diagram illustrates the structure of the fully protonated form of EDTA (H₄Y).
Caption: Structure of Ethylenediaminetetraacetic Acid (EDTA).
The chemical and physical properties of EDTA are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of EDTA
| Property | Value |
| IUPAC Name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid |
| Synonyms | Edetic acid, Versene |
| Molecular Formula | C₁₀H₁₆N₂O₈ |
| Molar Mass | 292.24 g/mol |
| Appearance | White crystalline powder |
| Melting Point | ~240 °C (decomposes) |
| Solubility in Water | Slightly soluble (free acid), soluble (salts) |
| CAS Number | 60-00-4 (free acid), 6381-92-6 (disodium salt dihydrate) |
Table 2: Acid Dissociation Constants (pKa) of EDTA
EDTA is a hexaprotic acid (H₆Y²⁺), with four carboxylic acid protons and two ammonium protons. The pKa values reflect the stepwise deprotonation.[1][6]
| Dissociation Step | pKa Value | Group Deprotonated |
| pKa₁ | 0 | Carboxyl |
| pKa₂ | 1.5 | Carboxyl |
| pKa₃ | 2.0 | Carboxyl |
| pKa₄ | 2.66 | Carboxyl |
| pKa₅ | 6.16 | Amino |
| pKa₆ | 10.24 | Amino |
Table 3: Stability Constants (log Kf) for Common Metal-EDTA Complexes
The formation constant (Kf) indicates the stability of the metal-EDTA complex. Higher values signify a more stable complex.[3]
| Metal Ion | log Kf | Metal Ion | log Kf |
| Ag⁺ | 7.3 | Fe³⁺ | 25.1 |
| Al³⁺ | 16.4 | Hg²⁺ | 21.5 |
| Ba²⁺ | 7.8 | Mg²⁺ | 8.79 |
| Ca²⁺ | 10.65 | Mn²⁺ | 13.89 |
| Cd²⁺ | 16.5 | Ni²⁺ | 18.4 |
| Co²⁺ | 16.45 | Pb²⁺ | 18.0 |
| Cr³⁺ | 23.4 | Sr²⁺ | 8.7 |
| Cu²⁺ | 18.78 | Zn²⁺ | 16.5 |
| Fe²⁺ | 14.30 |
Values are approximate and depend on conditions such as ionic strength and temperature.
Synthesis of EDTA for Laboratory Use
While EDTA is typically purchased for laboratory use, understanding its synthesis provides valuable context. The primary industrial method is the Bersworth process.
The modern synthesis of EDTA involves the alkaline cyanomethylation of ethylenediamine.[2] This process uses ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide) to produce the tetrasodium salt of EDTA (Na₄EDTA), which can then be acidified to yield the free acid form.[2][7]
The overall reaction is: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃
This diagram outlines the logical steps for a laboratory-scale synthesis of EDTA based on the historical Münz method, which is conceptually simpler and avoids the use of cyanide.
Caption: Logical workflow for the synthesis of EDTA.
This protocol describes the synthesis of EDTA from ethylenediamine and chloroacetic acid.
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in deionized water. Carefully add ethylenediamine to the cooled solution.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a portion of the sodium hydroxide solution.
-
Reaction: Slowly add the sodium chloroacetate solution to the ethylenediamine solution in the flask. Heat the mixture to reflux for several hours. The reaction forms the tetrasodium salt of EDTA.
-
Precipitation of EDTA: After cooling the reaction mixture, transfer it to a beaker. Slowly add hydrochloric acid while stirring until the pH of the solution reaches approximately 1.6. This protonates the EDTA salt, causing the less soluble free acid (H₄Y) to precipitate out of the solution.
-
Isolation: Collect the white precipitate of crude EDTA by vacuum filtration and wash it with cold deionized water to remove impurities like sodium chloride.
-
Purification: The crude EDTA can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling deionized water, then allow it to cool slowly to form pure crystals. Filter, wash with cold water and ethanol, and dry the final product.
Application in Complexometric Titration
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint.[7] EDTA is the most common titrant used in this method due to the stability of the complexes it forms.[5][8]
The titration involves adding a standard solution of EDTA to a sample containing the metal ion to be analyzed. A metal ion indicator, which is a dye that changes color when it binds to metal ions, is added to the sample. Initially, the indicator forms a colored complex with the metal ions. As EDTA is added, it sequentially complexes with the free metal ions and then displaces the indicator from the metal-indicator complex.[9] The endpoint is reached when all the metal has been complexed by EDTA, causing a sharp color change as the indicator returns to its free, unbound color.[7]
This diagram illustrates the logical flow of a direct EDTA titration for determining the concentration of a metal ion (Mⁿ⁺).
References
- 1. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. Synthesis of EDTA [chm.bris.ac.uk]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
